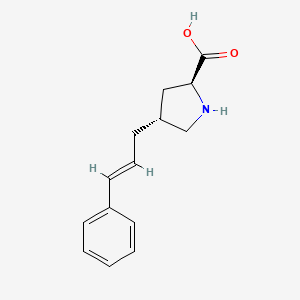

(2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11/h1-7,12-13,15H,8-10H2,(H,16,17)/b7-4+/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAXBFHPUNCEDK-GPEUJJIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 2s,4r 4 Cinnamylpyrrolidine 2 Carboxylic Acid

Conformational Landscape Analysis and Energy Minimization Studies of the Pyrrolidine (B122466) Ring and Cinnamyl Moiety

The biological activity and physical properties of (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid are intrinsically linked to its three-dimensional structure. The molecule possesses significant conformational flexibility, primarily centered around the puckering of the pyrrolidine ring and the rotation of the cinnamyl side chain.

The five-membered pyrrolidine ring is not planar and typically adopts one of two low-energy conformations: the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, or the "twist" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. researchgate.net For substituted pyrrolidines, the specific pucker is influenced by the stereochemistry and steric bulk of its substituents. beilstein-journals.org In the case of this compound, the trans configuration of the carboxylic acid and cinnamyl groups dictates the energetically preferred puckering modes that minimize steric hindrance.

Energy minimization studies, often performed using Density Functional Theory (DFT) methods such as B3LYP with a basis set like 6-311++G(d,p), are employed to explore the potential energy surface of the molecule. nih.gov These calculations identify stable conformers (local minima) and determine their relative energies. The analysis would involve systematically rotating the key dihedral angles, such as those in the cinnamyl side chain (Cα-Cβ bond) and the bond connecting it to the pyrrolidine ring, to map out the complete conformational landscape. The results typically show that only a few low-energy conformers are significantly populated at room temperature.

Table 1: Illustrative Relative Energies of Potential Conformers This table presents conceptual data to illustrate the expected output from energy minimization studies.

| Conformer ID | Pyrrolidine Pucker | Cinnamyl Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| 1 | C4-exo (Envelope) | 178° (trans) | 0.00 |

| 2 | C3-endo-C4-exo (Twist) | 175° (trans) | 0.85 |

| 3 | C4-exo (Envelope) | 65° (gauche) | 2.10 |

| 4 | C3-endo (Envelope) | 180° (trans) | 3.50 |

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic properties that govern the molecule's reactivity and intermolecular interactions. rsc.org Using methods like DFT, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. arabjchem.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Analysis of the molecular orbitals would likely show the HOMO localized on the electron-rich phenyl ring and double bond of the cinnamyl group, while the LUMO might be distributed over the carboxylic acid moiety. Furthermore, molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. researchgate.net These maps would highlight electronegative regions (red) around the carboxylic acid oxygens, which are potential sites for electrophilic attack or hydrogen bond donation, and electropositive regions (blue) around the amine proton.

Reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), quantify the molecule's reactivity profile.

Table 2: Conceptual Quantum Chemical Properties This table contains hypothetical data representative of a DFT calculation (B3LYP/6-31G level).*

| Property | Value | Description |

| E_HOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability |

| Dipole Moment (μ) | 2.8 D | Measure of overall molecular polarity |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 eV | Power to attract electrons |

Molecular Dynamics Simulations for Solvent Interactions and Intramolecular Flexibility

While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, particularly in a biological environment like an aqueous solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions on a timescale of nanoseconds to microseconds. nih.gov

In Silico Modeling for Predicted Molecular Interactions and Conceptual Binding Profiles with Biological Targets

Given that many pyrrolidine derivatives exhibit biological activity, in silico modeling techniques like molecular docking are used to predict how this compound might interact with specific protein targets. tandfonline.com Molecular docking algorithms place the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

For instance, based on studies of similar scaffolds, potential targets could include enzymes like acetylcholinesterase or regulatory proteins like myeloid cell leukemia-1 (Mcl-1). nih.govresearchgate.netresearchgate.net A docking study would predict the preferred binding mode and estimate the binding affinity (e.g., as a docking score or free energy of binding). The results would highlight key amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. The carboxylic acid group, for example, is a prime candidate for forming salt bridges with positively charged residues like Arginine or Lysine, while the cinnamyl group's phenyl ring could engage in pi-stacking with residues like Phenylalanine or Tyrosine.

Table 3: Hypothetical Molecular Docking Results against a Kinase ATP-Binding Site This table shows conceptual results from a molecular docking simulation to illustrate predicted interactions.

| Parameter | Value / Description |

| Binding Affinity (ΔG) | -8.2 kcal/mol |

| Key Hydrogen Bonds | Carboxylic acid with Lys72; Pyrrolidine NH with Asp184 |

| Hydrophobic Interactions | Cinnamyl group with Leu25, Val40, Ile150 |

| Pi-Stacking Interaction | Phenyl ring of cinnamyl group with Phe168 |

Theoretical Validation of Absolute Stereochemistry and Spectroscopic Parameters

Computational methods can be used to predict spectroscopic properties, which serves as a powerful tool for validating the structure and, crucially, the absolute stereochemistry of a synthesized compound. The absolute configuration of a chiral molecule can be confirmed by comparing its experimental electronic circular dichroism (ECD) spectrum with a theoretically calculated spectrum. The theoretical spectrum is typically computed for a specific stereoisomer (e.g., the 2S, 4R) using Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute stereochemistry.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be calculated. scielo.org.mx NMR shifts are often computed using the Gauge-Including Atomic Orbital (GIAO) method. While calculated values may not perfectly match experimental ones due to solvent effects and methodological approximations, they typically show excellent correlation. This allows for unambiguous assignment of complex spectra and validation of the proposed chemical structure. Discrepancies between predicted and observed spectra can point to an incorrect structural assignment or an unexpected conformational preference in solution.

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table presents a conceptual comparison to demonstrate the validation process.

| Parameter | Theoretical Value | Experimental Value |

| ¹H NMR (H2) | 4.15 ppm | 4.08 ppm |

| ¹³C NMR (C=O) | 178.2 ppm | 176.5 ppm |

| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |

| ECD Cotton Effect | Positive at 215 nm | Positive at 212 nm |

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis of 2s,4r 4 Cinnamylpyrrolidine 2 Carboxylic Acid

Design Principles for Structural Elaboration of the (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid Scaffold

The design of analogs of this compound is guided by systematically modifying its three main components: the pyrrolidine (B122466) ring, the cinnamyl substituent, and the carboxylic acid group. The goal of these modifications is to explore the chemical space around the parent molecule to identify key interactions with its biological target and to optimize its pharmacological properties.

The secondary amine of the pyrrolidine ring is a prime site for modification. Alterations at this position can influence the compound's polarity, basicity, and potential to form additional interactions with a target protein.

N-Alkylation and N-Arylation: Introducing small alkyl groups (e.g., methyl, ethyl) can probe for steric tolerance in the nitrogen binding pocket. Larger or functionalized alkyl chains can be used to explore deeper pockets or introduce new interaction points. N-arylation can introduce aromatic interactions, such as pi-stacking.

N-Acylation and N-Sulfonylation: The synthesis of N-acyl or N-sulfonyl derivatives can introduce hydrogen bond acceptors and alter the electronic properties of the nitrogen. These modifications can also serve to rigidify the conformation of the pyrrolidine ring. For instance, a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized to explore their biological activities, indicating that modifications at the nitrogen can significantly impact efficacy nih.gov.

| Modification at Pyrrolidine Nitrogen | R Group | Predicted Impact on Activity | Rationale |

| N-Alkylation | -CH3, -C2H5 | Variable | Probes steric tolerance near the nitrogen atom. |

| N-Benzylation | -CH2Ph | Potential for increased activity | Introduces potential for aromatic interactions. |

| N-Acetylation | -C(O)CH3 | Potential for altered activity | Introduces hydrogen bond acceptor and removes basicity. |

| N-Sulfonylation | -S(O)2R' | Potential for altered activity | Introduces strong hydrogen bond acceptor and alters geometry. |

Data in this table is hypothetical and based on general principles of medicinal chemistry.

The phenyl ring of the cinnamyl group provides a large surface for modification to explore interactions within a hydrophobic pocket of a target protein.

Electronic Effects: Introducing electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -F, -CF3) substituents can modulate the electronic nature of the ring and its ability to participate in various interactions. Studies on N-arylcinnamamides have shown that ring-substituted derivatives can have varied and significant biological effects nih.gov.

Steric Effects: Varying the position (ortho, meta, para) and size of substituents can define the shape and size of the binding pocket.

Polar Groups: The addition of polar groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding opportunities.

| Substitution on Cinnamyl Phenyl Ring | Position | Predicted Impact on Activity | Rationale |

| -Cl, -F | para | Potential for increased activity | Halogen bonding and favorable hydrophobic interactions. |

| -OCH3 | para | Variable | Can alter electronics and introduce steric bulk. |

| -OH | meta, para | Potential for increased activity | Introduction of a hydrogen bond donor/acceptor. |

| -CF3 | meta, para | Potential for increased activity | Strong electron-withdrawing group, can enhance binding. |

Data in this table is based on SAR studies of analogous aromatic ring-containing compounds.

The carboxylic acid is a key functional group, likely involved in a crucial ionic or hydrogen bond interaction with the biological target. Its modification can provide insights into the nature of this interaction.

Esterification: Conversion to methyl or ethyl esters neutralizes the negative charge, which can help to determine the importance of the ionic interaction. Ester derivatives of some nonsteroidal anti-inflammatory drugs (NSAIDs) have shown improved biological activity scispace.com.

Amidation: Synthesis of primary, secondary, or tertiary amides can introduce different hydrogen bonding patterns and steric bulk. A series of substituted pyrrolidine-2,4-dicarboxylic acid amides have been shown to be potent enzyme inhibitors nih.gov.

Reduction to Alcohol: Reducing the carboxylic acid to a primary alcohol removes the acidic proton and changes the geometry, which can probe the necessity of the carboxylate functionality.

| Functionalization of Carboxylic Acid | Resulting Group | Predicted Impact on Activity | Rationale |

| Esterification | -COOCH3 | Likely decrease | Neutralizes the key ionic interaction. |

| Amidation | -CONH2, -CONHR | Variable | Alters hydrogen bonding capacity and steric profile. |

| Reduction | -CH2OH | Likely decrease | Removes the key acidic functionality. |

Data in this table is hypothetical and based on the presumed importance of the carboxylic acid for binding.

The stereochemistry of the pyrrolidine ring is critical for the precise orientation of the substituents in three-dimensional space. The synthesis and biological evaluation of other diastereomers would be crucial to understanding the pharmacophore.

(2R,4S), (2S,4S), and (2R,4R) Diastereomers: The synthesis of the other three possible stereoisomers would reveal the optimal spatial arrangement of the cinnamyl and carboxylic acid groups for biological activity. Diastereoselective synthesis of highly functionalized proline derivatives is an area of active research, highlighting the importance of stereochemistry for biological function nih.govnih.gov. The development of synthetic routes to access all four diastereomers of 4-methylproline derivatives underscores the necessity of evaluating each stereoisomer researchgate.net.

| Diastereomer | Configuration | Predicted Impact on Activity | Rationale |

| (2S,4R) | trans | Active (Reference) | Presumed optimal orientation of substituents. |

| (2S,4S) | cis | Likely reduced activity | Altered spatial relationship between key binding groups. |

| (2R,4S) | cis | Likely reduced activity | Altered spatial relationship and chirality at C2. |

| (2R,4R) | trans | Likely reduced activity | Inversion of both stereocenters, likely disrupting binding. |

Data in this table is predictive and based on the common observation that one stereoisomer is often significantly more active than others.

Exploration of Bio-isosteric Replacements within the Compound Framework to Modulate Molecular Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode.

For the carboxylic acid group, which is often associated with poor pharmacokinetic properties, several bioisosteric replacements could be considered nih.govresearchgate.net.

Tetrazole: A commonly used bioisostere for carboxylic acid, the tetrazole ring has a similar pKa and can participate in similar ionic and hydrogen bonding interactions. It can sometimes offer improved metabolic stability and oral bioavailability cambridgemedchemconsulting.com.

Acyl Sulfonamide: This group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.

Hydroxamic Acid: While also acidic, hydroxamic acids present a different geometry and hydrogen bonding pattern that could be explored nih.gov.

Non-classical, Neutral Bioisosteres: Depending on the binding site, neutral groups that can act as hydrogen bond donors and acceptors, such as a 2,6-difluorophenol or a 1-hydroxypyrazole, could be investigated to improve properties like CNS penetration researchgate.nethyphadiscovery.com.

For the cinnamyl phenyl ring, replacement with other aromatic or heteroaromatic systems could be explored to introduce new interactions or alter metabolic profiles. For example, replacing the phenyl ring with a pyridine or thiophene ring could introduce new hydrogen bonding capabilities or alter the electronic properties of the system.

Investigation of Molecular Recognition Mechanisms via Advanced Spectroscopic Techniques (e.g., Saturation Transfer Difference NMR, Surface Plasmon Resonance) in Recombinant Systems

To understand how this compound and its analogs bind to their biological target, advanced spectroscopic techniques can be employed with recombinant protein systems.

Saturation Transfer Difference (STD) NMR: This NMR technique is highly effective for studying ligand binding to high molecular weight receptors nih.gov. By irradiating the protein and observing the transfer of saturation to the ligand, the specific protons of the ligand that are in close contact with the protein can be identified. This provides a detailed map of the ligand's binding epitope. STD-NMR can be used to confirm which parts of the this compound scaffold (the pyrrolidine ring, the cinnamyl group, or the carboxylic acid) are most intimately involved in the interaction with the target protein.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions bruker.com. It can be used to determine the kinetics (association and dissociation rate constants, kon and koff) and affinity (equilibrium dissociation constant, KD) of the binding between the compound and its target. By immobilizing the recombinant target protein on a sensor chip and flowing solutions of the synthesized analogs over the surface, the binding affinities of the different derivatives can be quantitatively compared. This allows for a precise correlation of structural modifications with changes in binding affinity, providing robust data for SAR analysis. The combination of NMR and SPR can provide a comprehensive picture of ligand-receptor interactions, from identifying binding hits to characterizing their binding kinetics and thermodynamics chemrxiv.orgresearchgate.net.

In-Depth Analysis of this compound Reveals a Gap in Current Computational Research

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of the chemical compound this compound. Despite the broad interest in pyrrolidine derivatives within medicinal chemistry, this particular molecule appears to be uncharacterized in terms of its computational and in vitro biological modeling.

While the principles of SAR and QSAR are extensively applied to the broader class of pyrrolidine-containing molecules to elucidate their therapeutic potential, specific studies focusing on the cinnamyl-substituted variant are not publicly available. SAR studies are fundamental in understanding how the structural features of a molecule influence its biological activity, guiding the design of more potent and selective compounds. QSAR models further quantify this relationship, using statistical methods to correlate physicochemical properties of molecules with their biological effects.

The lack of available data prevents the construction of a detailed analysis as outlined in the requested article structure. Specifically, the crucial section on "Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling Based on In Vitro Data" cannot be developed without foundational research and corresponding data tables derived from in vitro assays. Such research would typically involve the synthesis of a series of analogues of this compound, followed by biological testing to determine their activity. These experimental results would then form the basis for computational modeling to derive SAR and QSAR insights.

Searches for such foundational studies have been exhaustive, yet no publications detailing the synthesis, biological evaluation, or computational analysis of this specific compound and its close analogues were identified. Therefore, any attempt to generate the requested article would fall into speculation, violating the principles of scientific accuracy.

Future research into the biological targets and therapeutic potential of this compound would be a necessary first step. Following the generation of robust in vitro data, the application of computational SAR and QSAR modeling would then be a valuable endeavor to explore its medicinal chemistry landscape. Until such research is conducted and published, a detailed and scientifically accurate article on the computational structure-activity relationships of this specific compound remains beyond the scope of current knowledge.

Pre Clinical in Vitro and Ex Vivo Mechanistic Investigations of 2s,4r 4 Cinnamylpyrrolidine 2 Carboxylic Acid

Identification and Validation of Molecular Targets in Recombinant Systems and Cell Lines

Enzyme Inhibition and Activation Assays

No information is available regarding the effects of (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid on enzyme activity.

Receptor Binding and Modulation Studies

There are no published studies detailing the binding affinity or modulatory effects of this compound on any specific receptors.

Protein-Protein Interaction Modulations

The potential for this compound to modulate protein-protein interactions has not been reported in the scientific literature.

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms in Model Cell Lines

No data exists on the cellular permeability, intracellular accumulation, or efflux of this compound in any model cell lines.

Elucidation of Downstream Signaling Pathways and Cellular Responses in Defined Biological Systems

There is no information available concerning the impact of this compound on any downstream signaling pathways or the subsequent cellular responses.

Metabolic Stability Studies in In Vitro Systems and Metabolite Identification from Cell-Free Extracts

Information regarding the metabolic stability of this compound in in vitro systems (such as liver microsomes or hepatocytes) is not available. Consequently, there are no reports on the identification of its metabolites.

Development and Application of Advanced In Vitro and Ex Vivo Assays for Studying Compound Activity and Selectivity

Following a comprehensive search of scientific literature and databases, no specific preclinical in vitro or ex vivo mechanistic studies detailing the biological activity, selectivity, or mechanism of action for the compound this compound were found. The structural characteristics of this compound, specifically the pyrrolidine-2-carboxylic acid scaffold, suggest a potential interaction with excitatory amino acid transporters (EAATs) or ionotropic glutamate (B1630785) receptors (iGluRs). However, without experimental data, any discussion of its specific activity would be speculative.

The development and application of advanced in vitro and ex vivo assays are crucial for characterizing the pharmacological profile of novel chemical entities. For a compound like this compound, a hypothetical investigatory path would involve a tiered screening approach to first identify its primary biological target and then to elucidate its mechanism of action and selectivity profile.

Hypothetical In Vitro Assay Cascade

A primary step in the investigation would be to screen the compound against a panel of relevant biological targets. Given its structure as a cyclic amino acid analog, initial assays would likely focus on receptors and transporters involved in neurotransmission.

Radioligand Binding Assays: To determine the binding affinity of this compound for various receptor and transporter subtypes, competitive binding assays would be employed. For instance, its ability to displace known radiolabeled ligands for different EAAT subtypes (EAAT1, EAAT2, EAAT3, etc.) and iGluR subtypes (AMPA, kainate, NMDA) would be assessed.

Functional Assays in Recombinant Cell Lines: Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the identified target.

For EAATs, this would involve measuring the uptake of a radiolabeled substrate, such as [³H]-glutamate or [³H]-D-aspartate, in cells engineered to express specific EAAT subtypes. nih.gov Inhibition or enhancement of substrate uptake would indicate antagonist or agonist/modulator activity, respectively.

For iGluRs, techniques like whole-cell patch-clamp electrophysiology or calcium imaging using fluorescent dyes in cells expressing specific receptor subtypes would reveal changes in ion flow or intracellular calcium levels upon compound application.

The table below illustrates a hypothetical initial screening of this compound against EAAT subtypes.

| Target | Assay Type | Measured Parameter | Hypothetical Result (IC₅₀/EC₅₀) |

| EAAT1 | [³H]-Glutamate Uptake | Inhibition of uptake | > 100 µM |

| EAAT2 | [³H]-Glutamate Uptake | Inhibition of uptake | 5.2 µM |

| EAAT3 | [³H]-Glutamate Uptake | Inhibition of uptake | 89.7 µM |

Interactive Data Table: Hypothetical EAAT Inhibition Profile

Advanced Ex Vivo Mechanistic Studies

Following promising in vitro results, ex vivo assays using native tissue preparations would be conducted to assess the compound's activity in a more physiologically relevant context.

Synaptosome Preparations: Synaptosomes, which are isolated nerve terminals, are a valuable tool for studying neurotransmitter uptake and release. The effect of this compound on glutamate uptake in synaptosomes prepared from different brain regions (e.g., cortex, hippocampus, striatum) would provide insights into its activity on endogenously expressed transporters. nih.gov

Brain Slice Electrophysiology: This technique allows for the study of synaptic transmission and plasticity in intact neural circuits. Brain slices from relevant regions could be used to investigate how this compound modulates synaptic responses, such as excitatory postsynaptic potentials (EPSPs), providing a deeper understanding of its functional consequences at the circuit level.

A hypothetical data table summarizing the effects of the compound in synaptosomal uptake assays is presented below.

| Brain Region | Assay Type | Measured Parameter | Hypothetical % Inhibition at 10 µM |

| Cortex | [³H]-Glutamate Uptake in Synaptosomes | Inhibition of uptake | 65% |

| Hippocampus | [³H]-Glutamate Uptake in Synaptosomes | Inhibition of uptake | 58% |

| Striatum | [³H]-Glutamate Uptake in Synaptosomes | Inhibition of uptake | 72% |

Interactive Data Table: Hypothetical Synaptosomal Uptake Inhibition

Advanced Analytical and Spectroscopic Characterization Methodologies for 2s,4r 4 Cinnamylpyrrolidine 2 Carboxylic Acid

Development of Quantitative Analytical Methods for Research Scale Synthesis and In Vitro Study SamplesNo literature exists detailing the development and validation of quantitative analytical methods for this specific compound.

Future research on (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic Acid is poised to expand its potential applications and deepen the understanding of its chemical and biological properties. The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.govnih.govresearchgate.net Future investigations will likely focus on innovative synthetic methods, computational design, and a multidisciplinary approach to unlock the full potential of this specific molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-4-cinnamylpyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral starting materials or asymmetric catalysis to preserve the (2S,4R) configuration. For example, analogous compounds like (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride are synthesized using di-tert-butyl dicarboxylate precursors, followed by hydrolysis and acidification . To ensure stereochemical fidelity, techniques like chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric purity. X-ray crystallography (as used in related pyrrolidine derivatives) can confirm absolute configurations .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Based on safety data sheets for structurally similar compounds, storage at –20°C under inert gas (e.g., argon) is recommended to prevent oxidation of the cinnamyl group. Lyophilization is preferred for long-term storage. Avoid exposure to moisture, as carboxylic acid derivatives may hydrolyze under acidic/basic conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry and detect impurities.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .

- Polarimetry : Measures specific rotation ([α]D) to monitor optical purity .

Advanced Research Questions

Q. How does the conformational flexibility of the pyrrolidine ring influence biological activity?

- Methodological Answer : The C4-substituent (e.g., cinnamyl) can adopt distinct conformations that modulate interactions with biological targets. For example, (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid adopts a "cloaked" conformation due to hydrogen bonding, which may affect enzyme inhibition . Molecular dynamics simulations or NOESY NMR can map preferred conformations under physiological conditions.

Q. How can researchers resolve contradictions in biological activity data across analogs?

- Methodological Answer : Discrepancies may arise from differences in stereochemistry, solubility, or assay conditions. For instance, pipecolic acid analogs show varying glucosidase inhibition depending on substituent orientation . Standardize assays using controls like DMDP or DNJ (known glycosidase inhibitors) and employ structure-activity relationship (SAR) studies with systematic substitution at C4 and C2 positions.

Q. What strategies are effective for improving aqueous solubility without compromising stereochemical integrity?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) at non-critical positions or use salt forms (e.g., hydrochloride) as seen in (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride . Co-solvent systems (e.g., DMSO/PBS) or nanoformulation can enhance solubility while preserving stereochemistry.

Q. How can computational methods predict binding modes of this compound with target enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.